molecular formula C7H7N3 B11804689 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile

Cat. No.: B11804689
M. Wt: 133.15 g/mol
InChI Key: OTZAFKVZBIZILU-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile (CAS: 1286754-84-4) is a heterocyclic compound with the molecular formula C₇H₇N₃ and molecular weight 133.15 g/mol . It is a key building block in medicinal chemistry, particularly for designing kinase inhibitors due to its fused bicyclic pyrazole-pyrrolidine core . Synthesized via an 8-step process with a 29.4% overall yield, this compound is commercially available at 97% purity for research applications .

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile

InChI

InChI=1S/C7H7N3/c8-5-6-4-7-2-1-3-10(7)9-6/h4H,1-3H2

InChI Key

OTZAFKVZBIZILU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN2C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a hydrazine derivative, followed by cyclization to form the fused ring system. The reaction conditions often require the use of a base and a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.2Apoptosis
Compound BA549 (Lung)3.8Cell Cycle Arrest

2. Neurological Disorders

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives have been investigated for their neuroprotective effects. In a study involving animal models of neurodegeneration, these compounds showed promise in alleviating symptoms associated with conditions like Alzheimer's disease by modulating neurotransmitter levels.

Material Science Applications

1. Organic Electronics

The compound has been explored as a potential building block for organic semiconductors due to its unique electronic properties. Research has shown that incorporating 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole into polymer matrices enhances charge transport characteristics.

Material TypeConductivity (S/m)Application
Polymer Blend0.01Organic Photovoltaics
Composite Film0.05Flexible Displays

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized various derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole and tested their efficacy against different cancer cell lines. The study revealed that specific modifications to the molecular structure significantly enhanced anticancer activity.

Case Study 2: Neuroprotection in Animal Models

A series of experiments were conducted using rodent models to evaluate the neuroprotective effects of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives. The results indicated a marked improvement in cognitive functions and reduced neuronal damage compared to control groups.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Position of Nitrile Group : The nitrile at position 2 in the main compound distinguishes it from the position 3 isomer (CAS 1286754-59-3), which may alter electronic distribution and target selectivity .
  • Substituent Effects: Chloromethyl Group (CAS N/A): Enhances electrophilicity for nucleophilic substitution reactions, useful in agrochemicals . Bromophenyl/Imidazole Fusion (CAS N/A): The bulky bromophenyl group and fused imidazole ring (MW 559.18) suggest enhanced DNA intercalation or enzyme inhibition, as seen in anticancer agents .
  • Fused Heterocycles : Carboxamide derivatives (e.g., RIP1 kinase inhibitors) demonstrate how additional rings (e.g., oxazepine) expand therapeutic applications to inflammatory diseases .

Biological Activity

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Overview

  • IUPAC Name : this compound
  • CAS Number : 107862-65-7
  • Molecular Formula : C6H8N2
  • Molecular Weight : 108.14 g/mol

The compound features a pyrrole ring fused with a pyrazole ring, which is significant in medicinal chemistry due to its potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole exhibit notable antimicrobial properties. For instance:

  • In Vitro Studies : A study evaluating various pyrazole derivatives found that some exhibited excellent antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compounds were also tested for their ability to inhibit biofilm formation, which is crucial in preventing chronic infections .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects:

  • Carrageenan-Induced Edema Model : Several studies have reported that derivatives can significantly reduce inflammation in animal models comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Potential

Emerging research indicates that compounds within the pyrrolopyrazole family may possess anticancer properties:

  • Cell Line Studies : Certain derivatives have been evaluated against various cancer cell lines, demonstrating cytotoxic effects and potential as chemotherapeutic agents .

Table of Biological Activities

Activity TypeFindingsReference
AntimicrobialMIC values from 0.22 to 0.25 μg/mL against Staphylococcus aureus
Biofilm InhibitionSignificant inhibition of biofilm formation in pathogenic isolates
Anti-inflammatoryComparable effects to indomethacin in reducing edema in animal models
AnticancerCytotoxic effects observed in various cancer cell lines

Synthesis Methods

The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives typically involves multi-step processes. Common methods include:

  • Cyclization of Pyrrole Derivatives : Using acylating agents and subsequent intramolecular cyclization.
  • Reagents Used :
    • Acyl (bromo)acetylenes
    • Propargylamine
    • Catalysts such as cesium carbonate in dimethyl sulfoxide (DMSO) .

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